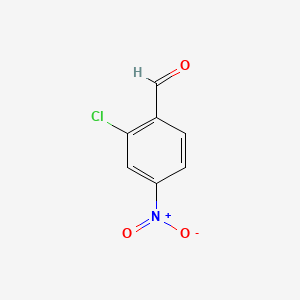

2-Chloro-4-nitrobenzaldehyde

Descripción

Significance in Chemical Synthesis and Research

2-Chloro-4-nitrobenzaldehyde is a versatile compound with significant applications in chemical synthesis and research. cymitquimica.com Its unique structure, featuring an aldehyde, a chloro, and a nitro group, allows it to participate in a wide range of chemical transformations.

The compound is widely recognized as a crucial intermediate in organic synthesis. evitachem.com Its functional groups are reactive, making it a valuable precursor for creating a variety of other organic compounds. evitachem.com The reactivity of the aldehyde group, combined with the influence of the chloro and nitro substituents, allows for controlled, stepwise modifications to build more elaborate molecular architectures.

As a foundational building block, this compound is instrumental in the synthesis of more complex organic molecules. wiserpub.com Chemists utilize it as a starting material to construct intricate molecular frameworks through various reactions. wiserpub.com These reactions include condensation, oxidation, reduction, and substitution, which selectively target the compound's different functional groups to yield desired products.

Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Major Product Formed |

|---|---|---|

| Reduction | Hydrogen gas, palladium on carbon | 2-Chloro-4-aminobenzaldehyde |

| Oxidation | Potassium permanganate, acidic or basic conditions | 2-Chloro-4-nitrobenzoic acid |

| Substitution | Sodium hydroxide, ethanol (B145695) as a solvent | 4-Nitrosalicylaldehyde |

In the pharmaceutical industry, this compound serves as a key synthetic intermediate. cymitquimica.com It is employed in the preparation of various pharmaceutical compounds and their impurities. A notable example is its use in the synthesis of impurities of Chloroprocaine, which is essential for quality control in drug manufacturing. Its versatile chemical nature allows for its incorporation into a range of bioactive molecules.

The compound also finds application in the synthesis of agrochemicals. cymitquimica.com Its derivatives are used to create new products for the agricultural sector. For instance, related structures like 2-Chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) are important intermediates for agricultural herbicides. google.com

This compound is utilized in the manufacturing of dyes and pigments. cymitquimica.com Its aromatic and chromophoric properties make it a suitable precursor for various colorants. smolecule.com It is listed as an intermediate for dyes such as Disperse Yellow 160. dyestuffintermediates.com

In the realm of biochemistry, this compound is used as a research tool. It functions as a probe in biochemical assays and is applied in studies related to enzyme inhibition.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-aminobenzaldehyde |

| 2-Chloro-4-nitrobenzoic acid |

| 4-Nitrosalicylaldehyde |

| Chloroprocaine |

| 2-Chloro-4-fluoro-5-nitrobenzaldehyde |

| Disperse Yellow 160 |

| Ethanol |

| Acetone (B3395972) |

| Potassium permanganate |

| Sodium hydroxide |

Academic and Industrial Research Overview

Academic and industrial interest in this compound stems from its versatility as a building block for more complex molecules.

Chemistry: It serves as a key intermediate in the synthesis of diverse organic compounds. Common reactions include the reduction of the nitro group to form 2-chloro-4-aminobenzaldehyde, oxidation of the aldehyde group to yield 2-chloro-4-nitrobenzoic acid, and nucleophilic substitution of the chlorine atom.

Medicine and Pharmaceuticals: The compound is investigated for its potential antimicrobial and anticancer properties. It is a precursor in the synthesis of various bioactive molecules and pharmaceutical impurities, such as those related to Chloroprocaine.

Industry: In the industrial sector, it is used in the manufacturing of dyes, pigments, and other specialty chemicals. Its derivatives are also explored for use in agrochemicals.

Synthesis of this compound can be achieved through several methods, including the direct nitration of 2-chlorobenzaldehyde (B119727) or the chlorination and subsequent oxidation of 4-nitrotoluene (B166481). Industrial methods often focus on multi-step syntheses using catalysts to maximize yield and purity.

Comparison with Related Benzaldehyde (B42025) Derivatives

The properties and applications of this compound can be better understood when compared with its isomers and other related benzaldehyde derivatives. The position and nature of the substituents on the benzene (B151609) ring significantly influence the compound's chemical behavior.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| This compound | C₇H₄ClNO₃ | 185.56 | Data not available | Data not available |

| 4-Chloro-2-nitrobenzaldehyde (B15764) | C₇H₄ClNO₃ | 185.56 | Data not available | Data not available |

| 2-Nitrobenzaldehyde (B1664092) | C₇H₅NO₃ | 151.12 | 42-45 | 156 |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 9-11 | 209-215 |

As a positional isomer of this compound, 4-chloro-2-nitrobenzaldehyde (C₇H₄ClNO₃) shares the same molecular formula and weight but has its chloro and nitro groups at positions 4 and 2, respectively. sigmaaldrich.com This structural difference significantly impacts its electronic properties. It is a versatile intermediate in organic synthesis, used in the preparation of pharmaceuticals and agrochemicals through reactions like nucleophilic substitution and condensation. Derivatives have been researched for their potential as antimicrobial and anti-inflammatory agents, as well as herbicides and pesticides. The 4-chloro-2-nitro configuration is noted for optimizing reactivity in nucleophilic additions and condensations.

2-Nitrobenzaldehyde (C₇H₅NO₃) is a pale golden or yellow crystalline solid. wiserpub.comontosight.aiinnospk.com It is a crucial building block in organic synthesis, largely due to the strong electron-withdrawing nature of the nitro group. wiserpub.com Its applications are extensive, serving as an intermediate in the production of dyes, pigments, and pharmaceuticals like the anti-angina drug nitropyridine. ontosight.aiinnospk.com It is also used in analytical chemistry as a reagent for detecting acetone and as a chemical actinometer for measuring UV light doses in drug photostability tests. innospk.comchemicalbook.com The compound engages in various reactions, including reduction to 2-aminobenzaldehyde (B1207257) and condensation with primary amines to form Schiff bases. wiserpub.comresearchgate.net

2-Chlorobenzaldehyde (C₇H₅ClO) is a colorless to light yellow liquid with a characteristic pungent odor. atamanchemicals.comchemicalbook.com The chlorine atom enhances its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. wiserpub.comblitchem.com It is notably used to produce CS gas (2-chlorobenzalmalononitrile) through a reaction with malononitrile. wikipedia.org In industry, it finds application as an acid zinc plating brightener and in the manufacturing of acaricides. atamanchemicals.comchemicalbook.com The compound's reactivity, influenced by the electron-withdrawing chlorine atom, makes it more reactive toward nucleophilic attacks than benzaldehyde but less so than 2-nitrobenzaldehyde. wiserpub.com

The reactivity of substituted benzaldehydes is governed by the interplay of inductive and resonance effects of their substituents. libretexts.orglibretexts.org

Inductive Effect: Both chlorine and the nitro group are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). libretexts.orglibretexts.org This effect pulls electron density away from the benzene ring through the sigma bonds, deactivating the ring towards electrophilic substitution. libretexts.org

Resonance Effect: The nitro group also has a powerful electron-withdrawing resonance effect (-M effect), which further deactivates the ring by delocalizing pi electrons from the ring onto the substituent. libretexts.orgwikipedia.org This leaves the ortho and para positions particularly electron-deficient. wikipedia.org Halogens like chlorine, while inductively withdrawing, can donate electron density through resonance (+M effect) due to their lone pairs of electrons. libretexts.orgwikipedia.org However, for halogens, the strong inductive effect typically predominates. libretexts.org

In this compound, both substituents are electron-withdrawing groups. This makes the aldehyde carbon more electrophilic and susceptible to nucleophilic attack. Furthermore, these groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, facilitating the replacement of the chlorine atom. The combined deactivating nature of these groups makes electrophilic aromatic substitution reactions on the ring less favorable compared to benzene itself. libretexts.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBXZIANHMNKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299012 | |

| Record name | 2-Chloro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5568-33-2 | |

| Record name | 2-Chloro-4-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

Two principal synthetic routes are well-established for the production of 2-Chloro-4-nitrobenzaldehyde: the electrophilic nitration of 2-chlorobenzaldehyde (B119727) and a multi-step industrial method beginning with the chlorination of 4-nitrotoluene (B166481).

This method involves the direct introduction of a nitro group (-NO₂) onto the benzene (B151609) ring of 2-chlorobenzaldehyde via an electrophilic aromatic substitution reaction. The existing chloro and aldehyde groups on the aromatic ring influence the position of the incoming nitro group.

The nitration of substituted benzaldehydes is typically achieved using a nitrating mixture, most commonly a combination of concentrated sulfuric acid (H₂SO₄) and concentrated or fuming nitric acid (HNO₃). prepchem.comoc-praktikum.de Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. stmarys-ca.edu

Control of the reaction temperature is a critical parameter. These reactions are highly exothermic, and maintaining a low temperature is essential for selectivity and safety. Typically, the reaction is conducted at temperatures between -30°C and 10°C. google.com The 2-chlorobenzaldehyde is often added slowly to the pre-chilled nitrating acid to manage the rate of heat generation. prepchem.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ + Conc. HNO₃) | Generates the nitronium ion (NO₂⁺) electrophile. | prepchem.comoc-praktikum.de |

| Temperature | -30°C to 10°C | Controls reaction rate, minimizes side reactions, and ensures safety. | google.com |

| Solvent | Concentrated H₂SO₄ or an inert solvent like dichloromethane (B109758) | Dissolves reactants and facilitates the reaction. | google.com |

| Addition Method | Slow, dropwise addition of substrate to the mixed acid | Manages the exothermic nature of the reaction. | prepchem.com |

A primary challenge in this synthesis is the prevention of side reactions, namely over-nitration (the addition of a second nitro group) and decomposition of the starting material or product. The aldehyde group is susceptible to oxidation to a carboxylic acid under the strongly oxidizing conditions of the nitrating mixture, which can significantly lower the yield. google.com

Strict temperature control is the most effective means of preventing these undesirable outcomes. google.com Lower temperatures slow the rate of all reactions, but they particularly disfavor the higher activation energy pathways that lead to dinitration and oxidation. Additionally, precise control over the stoichiometry of the nitrating agent is important. Using only a slight excess of nitric acid ensures that the starting material is consumed without providing a large excess of reagent that could promote further reaction. google.com

For larger-scale industrial synthesis, a two-step pathway starting from the readily available 4-nitrotoluene is often economically preferred. This process involves the chlorination of the aromatic ring followed by the oxidation of the methyl group.

The first step is the electrophilic chlorination of 4-nitrotoluene to produce 2-chloro-4-nitrotoluene (B140621). guidechem.com This reaction is typically carried out by passing chlorine gas through molten 4-nitrotoluene in the presence of a catalyst. google.com

Iodine is a particularly effective catalyst for this transformation. google.comgoogle.com Other catalysts, such as anhydrous ferric chloride, can also be used. guidechem.com The reaction temperature is maintained between the melting point of the starting material and approximately 120°C. google.comgoogle.com The amount of chlorine gas is carefully metered, with a molar ratio of 0.6 to 1.2 moles of chlorine per mole of 4-nitrotoluene, to maximize the yield of the desired mono-chlorinated product and minimize the formation of dichlorinated byproducts. google.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 4-Nitrotoluene | Cost-effective and readily available industrial chemical. | google.com |

| Chlorinating Agent | Chlorine (Cl₂) gas | Provides the electrophile for the substitution reaction. | google.com |

| Catalyst | Iodine (I₂) or Anhydrous Ferric Chloride (FeCl₃) | Activates the chlorine for electrophilic attack on the aromatic ring. | guidechem.comgoogle.com |

| Temperature | Melting point of substrate to 120°C | Ensures the substrate is in a liquid state and provides sufficient energy for the reaction. | google.com |

| Stoichiometry | 0.6-1.2 molar equivalents of Cl₂ | Favors mono-chlorination and prevents over-chlorination. | google.com |

The final step in this sequence is the oxidation of the methyl group of 2-chloro-4-nitrotoluene to an aldehyde group. A common industrial method for this type of conversion involves treating the substituted toluene (B28343) with chromium trioxide (CrO₃) in acetic anhydride. sarthaks.combrainly.in This process first forms a geminal diacetate intermediate. Subsequent acid-catalyzed hydrolysis of this intermediate yields the final this compound product. sarthaks.combrainly.in Other methods for oxidizing benzylic methyl groups to aldehydes are also established, utilizing a range of oxidizing agents. organic-chemistry.org

Multi-step Industrial Production

Optimization of Reaction Conditions

The synthesis of halogenated nitrobenzaldehydes, including structures analogous to this compound, is highly dependent on the optimization of reaction conditions to ensure high yield and purity. Research into the preparation of 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) provides insight into relevant optimization parameters. Key variables in the hydrolysis and nitration steps include the choice of catalyst, reaction temperature, and reaction time.

For the hydrolysis of precursor molecules like 2-chloro-4-fluoro-dichlorotoluene, various catalysts have been shown to be effective. These include organic solvents that are miscible with both water and the organic substrate, as well as phase transfer catalysts. google.com The selection of an appropriate catalyst is crucial for achieving high conversion rates. For instance, in one described synthesis, N,N-dimethyl sulfoxide (B87167) (DMSO) was selected as the catalyst, resulting in a product yield of 96.0% with a purity of 98.7% after a reaction time of 2.5 hours. google.com

Temperature control during the nitration step is critical to prevent side reactions and ensure safety. google.comorgsyn.org In the nitration of 2-chloro-4-fluorobenzaldehyde (B1630644), maintaining a temperature not exceeding 0°C during the reaction and subsequent dilution with water resulted in a yield of 88.1% with 97.0% purity. google.com The careful, slow addition of reactants, such as adding a mixture of fuming nitric acid and concentrated sulfuric acid dropwise while keeping the temperature below a set point, is a common strategy to manage the exothermic nature of the reaction and improve the final product's quality. google.comorgsyn.org

| Parameter | Condition | Result | Source |

|---|---|---|---|

| Catalyst (Hydrolysis) | N,N-dimethyl sulfoxide (DMSO) | 96.0% Yield, 98.7% Purity | google.com |

| Catalyst (Hydrolysis) | Phase Transfer Catalysts (e.g., Tetrabutylammonium bromide) | Effective for facilitating the reaction | google.com |

| Temperature (Nitration) | Maintained at ≤ 0°C | 88.1% Yield, 97.0% Purity | google.com |

| Temperature (Nitration) | Maintained below 10°C | Significantly improved yield compared to higher temperatures | orgsyn.org |

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is fundamental in synthetic organic chemistry for forming carbon-carbon bonds and producing α,β-unsaturated ketones, also known as chalcones. magritek.comnih.gov The reaction proceeds via a base-catalyzed mechanism where an enolate is formed from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. magritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final condensation product. magritek.comgordon.edu

In the context of the Claisen-Schmidt condensation, the reactivity of the benzaldehyde (B42025) derivative is significantly influenced by the position of substituents on the aromatic ring. taylorfrancis.com Studies involving the reaction of 2´-hydroxyacetophenone with different chlorinated benzaldehydes have demonstrated that the position of the chlorine atom substantially affects the reaction rate. taylorfrancis.com

The reaction rate increases in the order: para-chlorobenzaldehyde < meta-chlorobenzaldehyde < ortho-chlorobenzaldehyde. taylorfrancis.com The difference in reactivity between the meta- and para-substituted benzaldehydes can be attributed to electronic effects, as quantified by their respective Hammett constants (0.37 for meta-chloro vs. 0.23 for para-chloro). taylorfrancis.com The higher reactivity of ortho-chlorobenzaldehyde is attributed to steric effects. taylorfrancis.com

| Chlorobenzaldehyde Isomer | Initial Reaction Rate (kmol/g-cat/s) | Primary Influencing Factor |

|---|---|---|

| para-chlorobenzaldehyde | 160 | Electronic |

| meta-chlorobenzaldehyde | 191 | Electronic |

| ortho-chlorobenzaldehyde | 268 | Steric |

When this compound reacts with nitro-substituted ketones in a Claisen-Schmidt condensation, the electronic properties of both reactants play a crucial role. The presence of a nitro group, which is a strong electron-withdrawing group, on the benzaldehyde ring decreases the electron density of the ring. jocpr.com This reduction in electron density lessens the partial positive charge on the carbonyl carbon, thereby decreasing its reactivity toward nucleophilic attack from the ketone's enolate. jocpr.com

Despite this, successful condensations between nitrobenzaldehydes and nitroacetophenones have been achieved. researchgate.net To enhance the efficiency of these reactions, unconventional methods like ultrasonic irradiation have been employed. researchgate.net The use of ultrasound can accelerate the reaction and improve yields, which have been reported to be in the range of 56% to 92% in a cyclohexane-methanol solvent system. researchgate.net This demonstrates an effective strategy to overcome the potentially reduced reactivity caused by the nitro substituents. researchgate.net

The chalcones produced from Claisen-Schmidt condensations involving substituted benzaldehydes and acetophenones are valuable intermediates for the synthesis of various heterocyclic compounds, including pyridone derivatives. orientjchem.org For example, a chalcone (B49325) synthesized from 4-nitrobenzaldehyde (B150856) and 3'-Chloro-4'-methyl acetophenone (B1666503) can be condensed with ethyl cyanoacetate (B8463686) in the presence of a base to yield a 3-cyanopyridone derivative. orientjchem.org This type of cyclization reaction is a common and effective method for constructing the pyridone ring system. orientjchem.orgsciforum.net The synthesis of 2-pyridone scaffolds is of significant interest as this structural motif is present in many natural products and pharmaceutical compounds. eurekaselect.comiipseries.org

Advanced Synthetic Strategies and Yield Optimization

Solvent Selection and Reactivity Enhancement

Modern synthetic strategies for reactions involving this compound often focus on increasing efficiency, reducing environmental impact, and improving yields. Solvent selection is a key aspect of this optimization. In some cases, replacing traditional solvents like diethyl ether with alternatives such as toluene can prevent the formation of peroxides and enhance process safety. chem-soc.si

Furthermore, advanced techniques have been developed to enhance reactivity and shorten reaction times. These include:

Microwave Irradiation : This method has been successfully applied to Claisen-Schmidt reactions to prepare α,β-unsaturated ketones selectively and in very short reaction times with good yields. nih.gov It can often be performed with a reduced amount of solvent or under solvent-free conditions. nih.gov

Ultrasonic Irradiation : As mentioned previously, the use of an ultrasonic bath has been shown to improve reaction yields and reduce reaction times for the Claisen-Schmidt condensation of nitro-substituted aldehydes and ketones. researchgate.net

Solvent-Free Synthesis : Conducting reactions without a solvent, for example by grinding solid reactants with a solid base like sodium hydroxide, represents a green chemistry approach that can lead to quantitative yields in Claisen-Schmidt reactions. wikipedia.orgnih.gov Patent literature also describes preparation methods for related compounds that are designed to avoid the use of any solvent, thereby simplifying the workup process to filtration and washing. google.com

These advanced strategies are crucial for optimizing the synthesis and subsequent reactions of this compound, making the processes more efficient and environmentally benign.

Polar Aprotic Solvents (e.g., DMF)

Polar aprotic solvents, such as dimethylformamide (DMF), play a significant role in facilitating reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr). These solvents possess large dielectric constants and dipole moments, which allow them to dissolve charged species effectively. masterorganicchemistry.com In the context of SNAr, DMF solvates the cation (e.g., K⁺) of the nucleophilic salt, leaving the anion (e.g., F⁻) relatively unsolvated or "naked." masterorganicchemistry.com This lack of hydrogen bonding between the solvent and the nucleophile enhances the nucleophile's reactivity.

Research has shown that in radiofluorination reactions, the choice of solvent significantly impacts the yield. For instance, studies on related benzaldehydes demonstrated that radiochemical yields were considerably higher in DMF compared to other polar aprotic solvents like dimethyl sulfoxide (DMSO). researchgate.net DMF is also used as a solvent and sometimes as a catalyst in the preparation of derivatives from related chloro-nitro aromatic compounds. nih.gov The use of DMF has been documented in the synthesis of various fluoro-nitro-benzaldehydes from their chloro-nitro counterparts, highlighting its importance in these transformations. google.com

Impact on Nitro Group Reactivity

The strong electron-withdrawing nature of the nitro group (—NO₂) is fundamental to the reactivity of the this compound molecule. This effect is particularly pronounced when the nitro group is positioned ortho or para to the leaving group (the chlorine atom). ck12.org The nitro group activates the aromatic ring towards nucleophilic attack by delocalizing and stabilizing the negative charge of the intermediate Meisenheimer complex that forms during the reaction. ck12.orgorganic-chemistry.org

Polar aprotic solvents further enhance this effect. By increasing the reactivity of the nucleophile, these solvents facilitate the attack on the electron-deficient carbon atom bonded to the chlorine. The stabilization of the charged intermediate by the solvent's polarity helps to lower the activation energy of the reaction, thereby promoting the substitution process. The interplay between the nitro group's inherent electronic properties and the solvent's characteristics is therefore crucial for successful synthesis.

Catalyst Screening and Performance

Catalysts are essential for controlling the reaction rate and selectivity in the synthesis and modification of this compound.

Base Catalysts (e.g., K₂CO₃)

Base catalysts, such as potassium carbonate (K₂CO₃), are frequently employed in nucleophilic substitution reactions on this substrate. K₂CO₃ is particularly important in reactions involving fluoride (B91410) ions, such as the introduction of [¹⁸F]fluoride for medical imaging applications. researchgate.net In these reactions, K₂CO₃ is often used in conjunction with a phase-transfer catalyst like an aminopolyether (e.g., Kryptofix 222). researchgate.netumich.edu The role of the K₂CO₃ is to facilitate the generation of a highly reactive, anhydrous fluoride ion from its salt (e.g., KF or H¹⁸F). umich.edu While K₂CO₃ is effective, its heterogeneous nature can sometimes pose challenges in separation from the final product. nih.gov

| Catalyst System | Reactant | Solvent | Purpose | Reference |

| K₂CO₃ / Kryptofix-222 | [¹⁸F]Fluoride source | DMSO | Generation of reactive [¹⁸F]fluoride for nucleophilic substitution | researchgate.net |

| DMF | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | DMF | Catalytic amount used in acylation | nih.gov |

Nucleophilic Substitution Reactions

The structure of this compound, with an electron-withdrawing nitro group at the para position relative to the chlorine atom, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). ck12.org The aldehyde group also contributes to the electron-deficient nature of the aromatic ring. In these reactions, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The stability of the intermediate carbanion, facilitated by the resonance effect of the nitro group, is the driving force for this reaction. ck12.org

Fluoride Substitution (e.g., [¹⁸F]fluoride)

A significant application of nucleophilic substitution on nitro-substituted benzaldehydes is the introduction of the fluorine-18 (B77423) ([¹⁸F]) radioisotope. This process is vital for the synthesis of radiotracers used in Positron Emission Tomography (PET). The synthesis involves the nucleophilic displacement of a leaving group (such as a nitro or chloro group) by [¹⁸F]fluoride. researchgate.netnih.gov

The reaction is typically performed using a precursor like 2-methoxy-4-nitrobenzaldehyde, where the nitro group is displaced, in a polar aprotic solvent at an elevated temperature. nih.gov The reactivity in these substitutions is correlated with the electrophilicity of the aryl ring carbon where the substitution occurs. umich.edu The efficiency of the labeling can be influenced by other substituents on the ring. For example, methoxy-substituted nitrobenzaldehydes have been shown to be labeled with good radiochemical yields. researchgate.net

| Precursor | Leaving Group | Product | Reaction Conditions | Yield | Reference |

| 4-chloro-3-nitrobenzaldehyde | Chloro | 4-fluoro-3-nitrobenzaldehyde | KF, Sulpholane, 180°C, 1 hr | 92.5% | google.com |

| 2-chloro-5-nitrobenzaldehyde | Chloro | 2-fluoro-5-nitrobenzaldehyde | KF, DMF, 100°C, 12 hrs | Not specified | google.com |

| 2-methoxy-4-nitrobenzaldehyde | Nitro | 4-[¹⁸F]fluoro-2-methoxybenzaldehyde | [¹⁸F]fluoride | Not specified | nih.gov |

| 2-nitrobenzaldehyde (B1664092) | Chloro (from precursor) | 2-[¹⁸F]fluorobenzaldehyde | [¹⁸F]fluoride, DMF | 84 +/- 3% | researchgate.net |

Green Chemistry Approaches in Synthesis

The synthesis of aromatic nitro compounds, including this compound, traditionally involves methods that can be hazardous to the environment and personnel. google.comresearchgate.net In line with the principles of sustainable chemistry, significant research efforts are directed towards developing greener synthetic routes. rjpn.org Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgresearchgate.net These approaches aim to improve safety, reduce waste, and minimize environmental impact by considering factors such as the choice of solvents, reagents, and reaction conditions. rjpn.orgnih.gov

The development of environmentally friendly methods for synthesizing nitroaromatic aldehydes is a key focus of green chemistry. pku.edu.cn Traditional synthesis pathways often utilize toxic and hazardous materials. For instance, prior art in the synthesis of similar compounds like 2-chloro-4-fluoro-5-nitrobenzaldehyde involved raw materials such as bromine and diethyl ether, which are difficult to handle and pose health and environmental risks. google.com Modern green approaches seek to replace such hazardous reagents with safer alternatives.

One strategy involves solvent-free or "no-solvent" synthesis, which aligns with the green chemistry principle of minimizing waste. nih.govresearchgate.net For example, a patented method for preparing 2-chloro-4-fluoro-5-nitrobenzaldehyde requires no solvent during the reaction phase, with only filtration and water washing needed for purification. google.com This not only simplifies the operation but also enhances safety by avoiding high-temperature distillation of nitrated compounds. google.com Another approach is the use of water as a solvent, which is non-toxic and environmentally benign. researchgate.net

Furthermore, research into biomimetic catalysts, such as metalloporphyrins, for the oxidation of nitrotoluene derivatives to nitrobenzaldehydes represents a novel green synthesis strategy. researchgate.net These catalysts can enable reactions under milder conditions and with greater selectivity, reducing the formation of unwanted by-products. researchgate.net

A significant environmental and safety concern in the nitration of benzaldehyde derivatives is the formation of acid mist and hazardous by-products. Traditional nitration processes often employ a mixed acid solution of concentrated sulfuric acid and fuming nitric acid. google.com The use of fuming nitric acid can generate corrosive acid mist, polluting the experimental environment and posing safety hazards. google.com

Another approach involves altering the sequence of reaction steps. By performing nitration before the final hydrolysis and oxidation to form the aldehyde group, the sensitive aldehyde functional group is protected from the harsh oxidizing conditions of the nitration mixture. google.com This strategic change in the synthetic pathway leads to fewer by-products and a cleaner reaction profile. google.com The table below summarizes the comparison between a conventional method and a greener approach for a similar nitration process.

| Feature | Conventional Nitration Method | Greener Nitration Approach |

| Nitrating Agent | Mixed acid (Conc. H₂SO₄ and Fuming HNO₃) | Potassium Nitrate in an organic solvent with reduced H₂SO₄ |

| By-products | Acid mist, oxidized impurities (e.g., carboxylic acids) | Reduced acid mist, minimal oxidation of the aldehyde group |

| Environmental Impact | High, due to corrosive mist and use of large volumes of acid | Lower, due to reduced acid usage and fewer hazardous by-products |

This interactive table summarizes the advantages of a greener nitration process as described in the synthesis of a related compound.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. rjpn.org Traditional syntheses of related nitrobenzaldehydes have employed solvents like dichloromethane. google.com While effective, chlorinated solvents are often toxic and environmentally persistent.

Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. rjpn.orgresearchgate.net Research has explored various organic solvents for the nitration step in the synthesis of similar compounds, including 1,2-dichloroethane, nitrobenzene, chloroform, and carbon tetrachloride. google.com A key optimization is to reduce the total volume of solvent used or to find alternatives that are less hazardous and can be recycled. nih.gov

For instance, one patented method for synthesizing 2-chloro-4-fluoro-5-nitrobenzaldehyde from 2-chloro-4-fluorobenzaldehyde uses dichloromethane as a solvent for the nitration with a mixed acid of fuming nitric acid and concentrated sulfuric acid. google.com An alternative approach uses ethyl acetate (B1210297) for extraction after the reaction is quenched in ice water. google.com Another process avoids solvents altogether during the reaction, which represents a significant step forward in green synthesis. google.com The optimization of solvent usage is a continuous effort to balance reaction efficiency with environmental responsibility.

| Solvent System Component | Role in Synthesis | Green Chemistry Consideration |

| Dichloromethane | Reaction Solvent | Halogenated solvent, considered environmentally persistent. google.comgoogle.com |

| 1,2-Dichloroethane | Reaction Solvent | Halogenated solvent with toxicity concerns. google.com |

| Ethyl Acetate | Extraction Solvent | Generally considered a greener solvent than chlorinated hydrocarbons. google.com |

| No Solvent | Reaction Condition | Ideal from a green chemistry perspective, eliminating solvent waste. nih.govgoogle.com |

| Ethanol (B145695) | Reaction Solvent | A bio-based and less toxic solvent option. google.com |

This interactive table outlines various solvents used in the synthesis of related compounds and their evaluation from a green chemistry standpoint.

Chemical Reactivity and Reaction Mechanisms

Electrophilicity and Nucleophilic Interactions

2-Chloro-4-nitrobenzaldehyde is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a chlorine atom, a nitro group, and an aldehyde functional group. The chemical behavior of this compound is largely dictated by the electronic properties of these substituents, which render the aromatic ring highly electrophilic and susceptible to nucleophilic attack. The aldehyde group itself also presents a site for nucleophilic addition, but the primary focus of the molecule's reactivity in the context of the substituted ring is nucleophilic aromatic substitution.

The reactivity of the benzene ring in this compound is significantly influenced by the presence of two potent electron-withdrawing groups (EWGs): the chlorine atom at the C2 (ortho) position and the nitro group at the C4 (para) position relative to the aldehyde group. wikipedia.org Both groups pull electron density away from the aromatic ring, a phenomenon that profoundly impacts the molecule's electrophilicity.

Nitro Group (-NO₂): The nitro group is one of the most powerful EWGs. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution. wikipedia.org Its electron-withdrawing effect operates through two mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density from the ring through the sigma (σ) bonds.

Resonance Effect (-M or -R): The nitro group can delocalize the ring's pi (π) electrons onto its own oxygen atoms, which is particularly effective when it is positioned ortho or para to the site of nucleophilic attack. libretexts.org This resonance stabilization of a negative charge is crucial in the intermediate stages of nucleophilic aromatic substitution.

Chlorine Atom (-Cl): The chlorine atom exhibits a dual electronic effect:

Inductive Effect (-I): As a halogen, chlorine is more electronegative than carbon and thus withdraws electron density from the ring inductively.

Resonance Effect (+M or +R): The lone pairs of electrons on the chlorine atom can be donated to the aromatic ring through resonance. However, for halogens, the inductive effect is generally considered to be stronger and more dominant than the resonance effect in influencing reactivity. learncbse.in

The combined effect of the nitro group at the para position and the chlorine at the ortho position makes the aromatic ring of this compound significantly electron-deficient. This heightened electrophilicity is a key factor in its susceptibility to reactions with nucleophiles. wiserpub.comquora.com

Table 1: Influence of Substituents on the Aromatic Ring of this compound

| Substituent | Position (relative to -CHO) | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| Nitro (-NO₂) | 4 (para) | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strong Decrease |

| Chlorine (-Cl) | 2 (ortho) | -I (Withdrawing) | +M (Weakly Donating) | Moderate Decrease |

| Aldehyde (-CHO) | 1 | -I (Withdrawing) | -M (Withdrawing) | Decrease |

Due to the strong activation by the electron-withdrawing nitro and chloro groups, this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction pathway is favored because the EWGs can stabilize the negatively charged intermediate formed during the reaction. libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom). This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. chemistrysteps.com

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The positions of the EWGs are critical for the reaction to occur. The nitro group at the para position (C4) relative to the chlorine atom (C2) is ideally situated to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org The negative charge can be delocalized from the ring onto the oxygen atoms of the nitro group, which significantly lowers the activation energy of the reaction.

The key intermediate in the SNAr reaction of this compound is the Meisenheimer complex. wikipedia.orgnih.gov This anionic sigma complex is formed when the nucleophile adds to the carbon atom attached to the chlorine. The stability of this complex is paramount for the reaction to proceed. libretexts.org

Types of Reactions

The nitro group in this compound is a readily reducible functional group. A variety of reducing agents can be employed to achieve its transformation, with the final product depending on the specific reagent and reaction conditions used. chemeurope.com

The most common reduction of an aromatic nitro group is its complete conversion to a primary amine (-NH₂). This transformation is a fundamental process in synthetic organic chemistry, often used to introduce an amino group onto an aromatic ring. For this compound, this reaction yields 2-Chloro-4-aminobenzaldehyde.

Several methods can be employed for this reduction:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): A common and effective catalyst for this transformation.

Raney Nickel: Also used, particularly when trying to avoid the dehalogenation (removal of chlorine) that can sometimes occur with Pd/C. commonorganicchemistry.com

Platinum Oxide (PtO₂): Another effective catalyst for the hydrogenation of nitro groups. chemeurope.com

Metal-Acid Systems: The reduction can also be achieved using a metal in the presence of an acid.

Tin (Sn) and Hydrochloric Acid (HCl): A classic method for the reduction of aromatic nitro compounds.

Iron (Fe) and Hydrochloric Acid (HCl) or Acetic Acid: A milder and more environmentally benign alternative to the tin-acid system.

Zinc (Zn) and Acetic Acid: Provides a mild method for reducing nitro groups. commonorganicchemistry.com

Other Reagents:

Tin(II) Chloride (SnCl₂): A useful reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): Can be used for the reduction of nitro groups under milder, often aqueous, conditions.

The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the aldehyde or the chlorine substituent.

Table 2: Common Reagents for the Reduction of the Nitro Group in this compound

| Reagent/System | Conditions | Product | Selectivity Notes |

| H₂ / Pd/C | Methanol or Ethanol (B145695) solvent, room temperature | 2-Chloro-4-aminobenzaldehyde | Highly efficient; risk of dehalogenation with prolonged reaction or high catalyst loading. |

| H₂ / Raney Ni | Ethanol solvent | 2-Chloro-4-aminobenzaldehyde | Often preferred to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Reflux | 2-Chloro-4-aminobenzaldehyde | Generally tolerant of other functional groups. |

| SnCl₂ / HCl | Ethanol solvent | 2-Chloro-4-aminobenzaldehyde | Mild conditions, good for substrates with sensitive groups. commonorganicchemistry.com |

Oxidation Reactions

The aldehyde functional group in this compound is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 2-chloro-4-nitrobenzoic acid. This transformation is a common and important reaction in organic synthesis.

Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is typically carried out in an aqueous solution, which can be acidic, neutral, or alkaline. The reaction's kinetics and mechanism can be influenced by the pH of the medium. nih.govrsc.orgacs.org

The general equation for the oxidation of this compound with potassium permanganate is:

3 O₂N−C₆H₃(Cl)CHO + 2KMnO₄ + H₂O → 3 O₂N−C₆H₃(Cl)COOH + 2MnO₂ + 2KOH

This reaction provides a direct route to synthesize 2-chloro-4-nitrobenzoic acid, another important chemical intermediate.

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 2-Chloro-4-nitrobenzoic acid |

Substitution Reactions

The chlorine atom on the aromatic ring of this compound can be replaced by a nucleophile through a process known as nucleophilic aromatic substitution (SₙAr). wikipedia.org The presence of the strongly electron-withdrawing nitro group, particularly in the para position relative to the chlorine atom, makes the aromatic ring electron-deficient and thus activates it towards nucleophilic attack. pressbooks.pubchemistrysteps.combyjus.com

The reaction with a nucleophile, such as a hydroxide ion (OH⁻), proceeds via an addition-elimination mechanism. masterorganicchemistry.com The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitro group. In the subsequent step, the leaving group, in this case, the chloride ion (Cl⁻), is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

When this compound reacts with a hydroxide source, such as aqueous sodium hydroxide, the chlorine atom is replaced by a hydroxyl group. This nucleophilic aromatic substitution reaction results in the formation of 2-hydroxy-4-nitrobenzaldehyde, which is also known as 4-nitrosalicylaldehyde. nih.gov

The reaction can be summarized as follows:

O₂N−C₆H₃(Cl)CHO + OH⁻ → O₂N−C₆H₃(OH)CHO + Cl⁻

This transformation is a key step in the synthesis of various more complex molecules and demonstrates the enhanced reactivity of the halogenated aromatic ring due to the presence of the nitro group.

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Hydroxide Ion (OH⁻) | 4-Nitrosalicylaldehyde |

Condensation Reactions

This compound exhibits reactivity typical of aromatic aldehydes, characterized by the electrophilic nature of the carbonyl carbon. This facilitates condensation reactions with various nucleophiles, leading to the formation of new carbon-nitrogen double bonds. These reactions are fundamental in the synthesis of a diverse range of heterocyclic compounds and other organic intermediates.

The reaction between an aldehyde and a primary amine to form an imine, or Schiff base, is a classic condensation reaction. For this compound, this involves the nucleophilic attack of the primary amine's nitrogen atom on the carbonyl carbon of the aldehyde. wiserpub.com This initial attack forms a tetrahedral intermediate known as a carbinolamine. nih.gov Subsequent dehydration of the carbinolamine, often acid-catalyzed, results in the formation of the stable C=N double bond characteristic of a Schiff base. wiserpub.com

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of this compound.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).

Dehydration: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule.

Deprotonation: The resulting iminium ion is deprotonated to yield the final Schiff base product.

Schiff bases derived from substituted benzaldehydes are significant in coordination chemistry and have been synthesized for various applications. nih.govnih.gov For example, novel Schiff bases have been synthesized from 4-nitrobenzaldehyde (B150856) and 5-chloro-2-aminobenzoic acid, yielding compounds with an azomethine (-HC=N-) group. nih.govnih.gov The reaction is often carried out by refluxing the reactants in a solvent like methanol or ethanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid. nih.govmediresonline.org

Table 1: Examples of Schiff Base Synthesis with Substituted Benzaldehydes

| Aldehyde | Primary Amine | Product | Reference |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | nih.govnih.gov |

| Benzaldehyde (B42025) Derivatives | p-Aminophenol | Substituted Schiff Bases | mediresonline.org |

| 2-Nitrobenzaldehyde (B1664092) | Various Primary Amines | Various Schiff Bases | wiserpub.com |

Similar to Schiff base formation, this compound reacts with hydrazine and its derivatives (such as phenylhydrazine or 2,4-dinitrophenylhydrazine) to form hydrazones. sinoshiny.com This condensation reaction involves the nucleophilic nitrogen of the hydrazine attacking the carbonyl carbon of the aldehyde. sinoshiny.com The reaction proceeds through a carbinolamine-like intermediate, followed by the elimination of a water molecule to form the C=N-N linkage characteristic of a hydrazone. nih.gov

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. The reaction between benzaldehyde and hydrazine is a straightforward condensation reaction that results in benzaldehyde hydrazone. sinoshiny.com The synthesis of novel hydrazone molecules using 2-nitrobenzaldehyde has been reported, highlighting the utility of this reaction in creating compounds for various chemical applications. wiserpub.comresearchgate.net The reaction is typically a condensation between the aldehyde and a hydrazine derivative. wiserpub.comresearchgate.net

2-Nitrobenzaldehyde can be a precursor in the synthesis of acridones. wiserpub.com The formation of the acridone scaffold can occur through a condensation reaction with aromatic hydrocarbons in the presence of sulfuric acid, followed by treatment with nitrous acid. wiserpub.com A related and more general method for forming the core structure of acridone is the Ullmann condensation. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine or other nucleophile. wikipedia.orgorganic-chemistry.org For instance, N-phenylanthranilic acid, a key intermediate for acridone, is synthesized by the Ullmann condensation of o-chlorobenzoic acid and aniline using a copper catalyst. orgsyn.org The subsequent cyclization of N-phenylanthranilic acid using a dehydrating agent like concentrated sulfuric acid yields acridone. orgsyn.org Given the structure of this compound, analogous Ullmann-type C-N coupling reactions could potentially be employed to construct acridone derivatives.

While direct synthesis of an N-oxide from the aldehyde group of this compound is not a standard reaction, the nitro group on the aromatic ring is pertinent to N-oxide chemistry in related heterocyclic systems. For example, 2-chloro-4-nitropyridine-N-oxide is an important chemical intermediate. guidechem.com Its synthesis involves the N-oxidation of 2-chloropyridine, followed by nitration. prepchem.com In a more relevant context, N-oxides have been synthesized from 2-nitrobenzaldehyde through reaction with other compounds, such as 4-chloroaniline, yielding a product that demonstrated significant antimicrobial activity. wiserpub.com The study highlighted the importance of the nitro group from the benzaldehyde for the final compound's activity. wiserpub.com

Cannizzaro Reaction Potential

The Cannizzaro reaction is a characteristic reaction of aldehydes that lack α-hydrogens. byjus.comlearncbse.in Since the aldehyde group in this compound is attached directly to the benzene ring, there are no α-hydrogens on the adjacent carbon. This structural feature makes it a candidate for undergoing the Cannizzaro reaction under appropriate conditions.

The Cannizzaro reaction is a base-induced disproportionation reaction in which two molecules of a non-enolizable aldehyde are converted into a primary alcohol and a carboxylic acid. wikipedia.org The reaction involves a redox process where one aldehyde molecule is oxidized to the corresponding carboxylic acid, and the other is reduced to the corresponding primary alcohol. byjus.comwikipedia.org

The reaction is typically carried out using a strong base, such as concentrated sodium or potassium hydroxide. wikipedia.orgrsc.org The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. rsc.org This is followed by the transfer of a hydride ion from the resulting tetrahedral intermediate to the carbonyl carbon of a second aldehyde molecule. rsc.org

Studies on various substituted benzaldehydes have shown their propensity to undergo this reaction. For example, p-nitrobenzaldehyde and chlorobenzaldehyde isomers have been shown to convert to their respective alcohols and carboxylic acids. nii.ac.jp Therefore, it is expected that in the presence of a strong base, this compound would undergo a self-oxidation-reduction to yield 2-Chloro-4-nitrobenzyl alcohol and 2-Chloro-4-nitrobenzoic acid.

Table 2: Products of the Cannizzaro Reaction

| Reactant | Oxidized Product | Reduced Product |

| This compound | 2-Chloro-4-nitrobenzoic acid | 2-Chloro-4-nitrobenzyl alcohol |

Hydride Shift Mechanism

A key reaction involving this compound, which lacks an alpha-hydrogen, is the Cannizzaro reaction. The mechanism of this reaction is characterized by a critical hydride shift step nii.ac.jp. The process is initiated by the nucleophilic attack of a hydroxide ion (OH-) on the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate nii.ac.jp.

In the strongly basic medium, this intermediate may be deprotonated to form a dianion nii.ac.jp. The strong electron-donating character of the O- groups in this dianion facilitates the departure of the aldehydic hydrogen with its pair of electrons (as a hydride ion, H-) nii.ac.jp. This hydride shift is the rate-determining step. The liberated hydride ion then acts as a powerful nucleophile, attacking the carbonyl carbon of a second molecule of this compound nii.ac.jp. This second molecule is thereby reduced to the corresponding alcohol (2-chloro-4-nitrobenzyl alcohol), while the first molecule, which donated the hydride, is oxidized to the corresponding carboxylate (2-chloro-4-nitrobenzoate). The driving force for this rearrangement is the formation of a more stable, oxidized product byjus.com.

Reaction Kinetics and Selectivity Studies

Effect of Solvent Polarity and Proticity

The polarity and proticity of the solvent play a crucial role in the reaction kinetics of benzaldehyde derivatives. For reactions involving charged intermediates and transition states, polar solvents generally lead to enhanced reaction rates ajpojournals.orgresearchgate.net. In reactions analogous to those of this compound, such as the Knoevenagel condensation of 4-nitrobenzaldehyde, a direct relationship between solvent polarity and reaction kinetics has been observed desy.de.

Specifically, polar protic solvents can stabilize intermediates through hydrogen bonding, while polar aprotic solvents are also effective. Research on the Knoevenagel reaction showed that polar solvents like ethanol (EtOH) and dimethylformamide (DMF) resulted in significantly faster reaction kinetics compared to nonpolar solvents or neat grinding conditions desy.de. Protic and polar aprotic solvents tend to favor the initial aldol (B89426) addition step in the mechanism, while aprotic solvents can accelerate the subsequent dehydration step desy.de. This understanding is critical for optimizing reaction conditions to improve yield and selectivity ajpojournals.org.

Impact of Zeolite Catalysts

Zeolites have emerged as effective heterogeneous catalysts for reactions involving benzaldehyde derivatives, offering an environmentally friendlier alternative to traditional homogeneous strong bases like NaOH nii.ac.jp. In the Cannizzaro reaction of p-nitrobenzaldehyde, a compound structurally similar to this compound, zeolites such as the mordenite type (Na-Z-M10) have demonstrated significant catalytic activity nii.ac.jp.

These porous inorganic solids provide a solid base framework that facilitates the reaction, simplifying catalyst separation from the reaction mixture nii.ac.jp. Studies have shown that the reaction, typically conducted by refluxing in a solvent like DMF, converts the aldehyde into its corresponding alcohol and carboxylic acid nii.ac.jpjocpr.comjocpr.com. The catalytic activity of the zeolite is influenced by factors such as its structure and the content of sodium ions; higher Na content has been correlated with increased reaction rates nii.ac.jp. The optimal temperature for the conversion of p-nitrobenzaldehyde using a Natrolite zeolite catalyst was found to be 80°C jocpr.comjocpr.com.

Below is a data table summarizing the results of using a Natrolite zeolite catalyst for the Cannizzaro reaction of p-nitrobenzaldehyde, a model reaction for this compound.

| Catalyst | Reactant | Solvent | Temperature | Products | Conversion (%) |

| H-Natrolite Zeolite | p-Nitrobenzaldehyde | DMF | 80°C | p-Nitrobenzoic acid | 40.0% jocpr.comresearchgate.net |

| H-Natrolite Zeolite | p-Nitrobenzaldehyde | DMF | 80°C | p-Nitrobenzyl alcohol | 10.0% jocpr.comresearchgate.net |

Electronic Effects of Substituents on Reactivity

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic properties of the chloro and nitro substituents on the aromatic ring. Both the chlorine atom and the nitro group are strongly electron-withdrawing libretexts.orgwikipedia.org. The nitro group, in particular, deactivates the aromatic ring towards electrophilic substitution by withdrawing electrons through both inductive and resonance effects, making the ring electron-poor libretexts.orgwikipedia.org.

This electron-withdrawing nature has a profound effect on the carbonyl carbon of the aldehyde. It increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack wiserpub.com. The reactivity is enhanced by the electron-withdrawing chlorine atom and even more so by the nitro group wiserpub.com. This heightened electrophilicity is a key factor in the facility of reactions like the Cannizzaro reaction and Knoevenagel condensation. The presence of these substituents makes the ring more reactive toward nucleophilic aromatic substitution but less reactive toward electrophilic aromatic substitution wikipedia.org.

The table below outlines the electronic effects of the substituents found in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Carbonyl Reactivity |

| Chloro (-Cl) | Electron-withdrawing libretexts.org | Electron-donating (weak), Electron-withdrawing (overall) | Activating (increases electrophilicity) |

| Nitro (-NO₂) | Electron-withdrawing libretexts.org | Electron-withdrawing libretexts.org | Strongly Activating (strongly increases electrophilicity) wiserpub.com |

Derivatives and Advanced Synthetic Applications

Synthesis of Complex Organic Molecules

The unique structural features of 2-chloro-4-nitrobenzaldehyde make it an excellent starting material for the synthesis of more complex organic molecules. wiserpub.comresearchgate.net Its reactivity allows it to participate in a variety of chemical transformations, serving as a foundational block for building intricate molecular architectures. researchgate.net The aldehyde group can readily undergo condensation and nucleophilic addition reactions, while the chloro and nitro groups can be targeted for substitution or reduction, providing multiple pathways for molecular elaboration. wiserpub.comwiserpub.com This versatility is crucial in multi-step syntheses where precise control over chemical reactivity is necessary to construct target molecules for pharmaceuticals and advanced materials. researchgate.net

Pharmaceutical Intermediates

This compound and its derivatives are significant intermediates in the pharmaceutical industry. The related compound, 2-chloro-4-nitrobenzoic acid, which can be synthesized from this compound, is a known intermediate for the production of the antiseptic drug Rivanol. google.com Furthermore, derivatives of 2-chloro-4-nitrobenzoic acid have been investigated for their potential as therapeutic agents. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, synthesized from a 2-chloro-4-nitrobenzoic acid precursor, have shown promise as antidiabetic agents by inhibiting α-glucosidase and α-amylase. nih.gov The isomer 2-nitrobenzaldehyde (B1664092) is also a key intermediate for synthesizing nitropyridine, an anti-angina pectoris drug. innospk.com

Agrochemical Precursors

In the agrochemical sector, chlorinated and nitrated benzaldehyde (B42025) derivatives are important precursors for herbicides and pesticides. google.comgoogle.com Specifically, the fluorinated analogue, 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772), is a crucial organic intermediate used in the synthesis of agricultural herbicides. google.comgoogle.com Chlorinated nitroaromatic compounds, in general, are used globally in agriculture as fungicides and pesticides. plos.org The chemical scaffold provided by this compound is thus relevant for the development of new crop protection agents.

Dyes and Pigments

This compound serves as an intermediate in the synthesis of dyes and pigments. dyestuffintermediates.com Its chemical structure can be modified through various reactions to produce complex molecules with chromophoric properties. It is listed as an intermediate for the production of C.I. Mordant Blue 55. dyestuffintermediates.com The synthesis of organic dyes often involves the introduction of substituents like nitro and chloro groups onto aromatic rings, followed by further chemical transformations. epa.gov The historical Baeyer-Drewson indigo (B80030) synthesis, for example, utilized the isomer 2-nitrobenzaldehyde, highlighting the role of nitrobenzaldehydes in the history of dye chemistry. innospk.com

Schiff Bases and Hydrazones Research

The aldehyde functional group of this compound readily reacts with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. wiserpub.comwiserpub.com These condensation reactions are fundamental in synthetic organic chemistry and have been extensively researched. nih.gov

Schiff bases are formed by the reaction of an aldehyde or ketone with a primary amine. mdpi.comnih.gov A variety of Schiff bases have been synthesized from chloro- and nitro-substituted benzaldehydes, demonstrating the broad applicability of this reaction. nih.govsdiarticle4.commdpi.com Similarly, hydrazones are synthesized through the condensation of aldehydes with hydrazines or hydrazides. doaj.orgnih.gov These derivatives are of significant interest due to their diverse chemical properties and biological activities. nih.govscispace.com

Biological Activity of Derivatives

Derivatives of this compound, particularly its Schiff bases and hydrazones, have been the subject of extensive research due to their wide range of biological activities. nih.govscispace.com

Schiff Bases: Schiff bases and their metal complexes are known to exhibit significant antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govijmcmed.orgsci-hub.box For example, a Schiff base synthesized from 4-nitrobenzaldehyde (B150856) and 5-chloro-2-aminobenzoic acid demonstrated cytotoxic activity against tongue squamous cell carcinoma cell lines. ijmcmed.org The biological activity is often enhanced when the Schiff base is coordinated with a metal ion. sci-hub.box

| Schiff Base Derivative | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Tongue Squamous Cell Carcinoma (TSFC) | 446.68 µg/mL | ijmcmed.org |

| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Normal Gingival Fibroblast (NGF) | 977.24 µg/mL | ijmcmed.org |

Hydrazones: Hydrazone derivatives are a well-established class of bioactive compounds with a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anticancer, and amoebicidal activities. nih.govscispace.com Research has shown that hydrazones derived from nitrobenzaldehydes can exhibit potent biological effects. One study found that a hydrazone synthesized from a meta-nitro substituted benzaldehyde had promising amoebicidal activity, showing a 7-fold greater potency than the reference drug metronidazole. doaj.org The position of the nitro group on the aromatic ring significantly influences the biological activity of the resulting hydrazone. doaj.org

| Nitro-substituted Hydrazone | Amoebicidal Activity (IC₅₀) | Source |

|---|---|---|

| meta-Nitro substituted hydrazone | 0.84 µM | doaj.org |

| ortho-Nitro substituted hydrazone | 7 µM | doaj.org |

| para-Nitro substituted hydrazone | 23 µM | doaj.org |

| Metronidazole (Reference Drug) | 6.3 µM | doaj.org |

Pyridone Derivatives

2-Pyridone scaffolds are important structural motifs found in many pharmaceutical compounds and natural products. eurekaselect.comiipseries.org The synthesis of these heterocyclic structures has attracted considerable attention from organic chemists. eurekaselect.comorganic-chemistry.org Multi-component reactions are often employed for the efficient synthesis of highly substituted 2-pyridone derivatives. eurekaselect.com These reactions frequently involve the condensation of an aldehyde, an active methylene (B1212753) compound, and other reagents. eurekaselect.comorientjchem.org For instance, chalcones, which are synthesized from benzaldehydes, can be condensed with ethyl cyanoacetate (B8463686) to yield 3-cyanopyridone derivatives. orientjchem.org While direct synthesis from this compound is not explicitly detailed in the provided sources, its role as a versatile aldehyde suggests its potential application in various established synthetic routes to pyridone and dihydropyridone structures. organic-chemistry.orgorganic-chemistry.org

Fluorescent Molecular Sensors

The unique electronic and structural characteristics of this compound make it a valuable precursor in the synthesis of complex organic molecules, including those designed as fluorescent molecular sensors. The reactivity of the aldehyde group, combined with the electron-withdrawing properties of the nitro and chloro substituents, allows for its strategic incorporation into larger molecular frameworks. These substituents make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a common first step in sensor synthesis.

A key strategy in creating "turn-on" fluorescent probes for detecting specific analytes involves a reaction that alters the electronic properties of a fluorophore. Derivatives of this compound can be designed to undergo such transformations. For instance, the nitro group can be chemically reduced to an amine (2-Chloro-4-aminobenzaldehyde). This resulting aromatic amine is a versatile functional handle. It can react with various molecules to form Schiff bases (imines), a reaction that can be engineered to trigger a fluorescent response. While direct examples utilizing this compound for commercially available sensors are not widespread, its published use in advanced organic synthesis demonstrates its potential.

In one documented synthetic pathway, this compound is used as a key starting material in the multi-step synthesis of inhibitors for BRPF (Bromodomain and Plant homeodomain finger containing) proteins. ucl.ac.uk This synthesis involves an initial reaction at the aldehyde, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the chlorine atom is displaced. ucl.ac.uk This established reactivity highlights a viable pathway for creating fluorescent sensors. A similar SNAr reaction could be employed to attach a fluorophore to the benzene (B151609) ring, while the aldehyde group could be modified to be the analyte-recognition site. This dual functionality makes it a promising building block for developing sophisticated chemosensors.

The general principle often involves connecting the benzaldehyde derivative to a known fluorophore. The electronic properties of the benzaldehyde moiety, particularly the potent electron-withdrawing nitro group, can quench the fluorescence of the attached dye. Upon reaction of the aldehyde group with a target analyte, the electronic structure of the entire molecule is altered, restoring fluorescence and providing a detectable signal.

Polymer Chemistry Applications

The functional groups of this compound provide multiple avenues for its integration into polymer science, both as a monomer for building polymer chains and as a chemical modifier for existing polymers.

Monomer in Copolymerization: Substituted benzaldehydes, particularly those that are electron-deficient, can undergo anionic polymerization. Research has demonstrated the successful copolymerization of phthalaldehyde with various electron-deficient benzaldehydes. acs.orgresearchgate.net The strong electron-withdrawing nature of both the chloro and nitro groups in this compound makes its carbonyl carbon highly electrophilic, suggesting its suitability as a comonomer in such reactions. acs.org Incorporating this monomer into a polymer backbone, such as a polyacetal, would introduce reactive sites (the nitro and chloro groups) along the chain. These sites could then be used for post-polymerization modification, allowing for the grafting of other molecules to tailor the polymer's properties for specific applications.

Catalyst and Polymer Additive: In addition to serving as a building block, this compound has been cited as a useful additive in specific polymerization processes. One patent details its use as a component in a catalyst system for the oligomerization of isoprene. google.com In this context, substituted benzaldehydes with electron-negative substituents, such as this compound, are noted to be preferable as modifiers for the catalyst, which can influence the reaction's selectivity and efficiency. google.com

Surface Functionalization of Polymers: Another application lies in the modification of existing polymers. Polymers with terminal amine groups can be functionalized by reacting them with benzaldehyde derivatives to form Schiff bases. nih.gov This process immobilizes the benzaldehyde unit onto the polymer surface. Using this compound in such a reaction would create a polymer surface decorated with nitro and chloro functionalities. These groups could impart specific properties, such as altered surface energy or the ability to participate in further chemical reactions, making them useful for creating materials for water treatment or biomedical applications. nih.gov

Biological Activity and Medicinal Chemistry Research

Antimicrobial Properties

Derivatives of 2-Chloro-4-nitrobenzaldehyde have demonstrated notable antimicrobial properties, showing effectiveness against a range of bacteria and fungi. This has led to further exploration of these compounds in the development of new antimicrobial agents.

The antimicrobial efficacy of compounds derived from this compound has been evaluated against several microbial strains. For instance, a series of 2-chloro-4-nitrobenzoylamino acid methyl esters and their corresponding dipeptide derivatives were synthesized and tested for antimicrobial activity. nih.gov The derivatives that included residues of Phenylalanine and Tyrosine were found to be active against various microorganisms. nih.gov

Schiff bases, which are compounds formed by the condensation of an aldehyde with a primary amine, are a significant class of derivatives. ijfmr.com A study involving Schiff's bases synthesized from substituted aldehydes showed activity against both gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. ijpsr.com The antimicrobial tests for these compounds were performed using Cefixime as a standard drug for comparison. ijpsr.com While the parent aldehyde is a crucial building block, its derivatives, particularly Schiff bases and amino acid conjugates, are often the active antimicrobial agents. wiserpub.comresearchgate.net

| Derivative Class | Tested Microbial Strains | Reference |

|---|---|---|

| Schiff Bases | S. aureus, S. pyogenes (Gram-positive); E. coli, P. aeruginosa (Gram-negative) | ijpsr.com |

| Amino Acid & Dipeptide Derivatives | Bacillus subtilis, Escherichia coli | nih.gov |

The structural framework of this compound is a key component in the synthesis of novel antimicrobial compounds. The synthesis of a series of 2-chloro-4-nitrobenzoylamino acid methyl esters, hydrazides, and dipeptide derivatives was achieved through carbodiimide (B86325) and azide (B81097) methods. nih.gov These synthetic routes allow for the creation of a diverse library of compounds that can be screened for antimicrobial activity. The presence of the nitro group in the benzaldehyde (B42025) structure is often considered important for the observed antimicrobial effects. wiserpub.com

The versatility of this compound as a precursor is evident in its use to create Schiff bases, which are recognized for a broad range of biological activities. ijpsr.comresearchgate.net The formation of the azomethine group (-HC=N-) in Schiff bases is central to their biological function. ijfmr.comnih.gov These derivatives are being investigated as potential new therapeutic agents to combat infectious diseases. researchgate.net

In addition to antibacterial properties, derivatives of this compound have exhibited significant antifungal activity. Schiff's bases synthesized from substituted aldehydes were tested against fungal species such as Candida albicans and Aspergillus clavatus, using Griseofulvin as a standard for comparison. ijpsr.com

Hydrazone derivatives of 2-nitrobenzaldehyde (B1664092) have also shown notable antifungal activity against different strains of Candida. nih.gov Furthermore, research on the related compound 2-chloro-N-phenylacetamide demonstrated antifungal activity against Aspergillus flavus strains, with minimum inhibitory concentrations (MIC) ranging from 16 to 256 µg/mL. scielo.brnih.gov The likely mechanism of action for this related amide involves binding to ergosterol (B1671047) on the fungal plasma membrane. scielo.brnih.gov Studies on other benzaldehyde derivatives have shown that they can disrupt the cell wall integrity of fungal pathogens, suggesting a potential mechanism for antifungal intervention. mdpi.com

Anticancer Properties

The potential of this compound derivatives as anticancer agents is an active area of research. These compounds have been shown to inhibit the growth of cancer cells and exhibit cytotoxic effects against various cancer cell lines.

Derivatives of nitrobenzaldehyde have demonstrated the ability to inhibit the proliferation of cancer cells. For example, a Schiff base synthesized from 4-nitrobenzaldehyde (B150856) showed promising activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF). nih.gov Another study on a derivative, 2,6-bis-(4-nitrobenzylidene) cyclohexanone (B45756), found it possessed anticancer activity against the A549 pulmonary cancer cell line. rjptonline.org